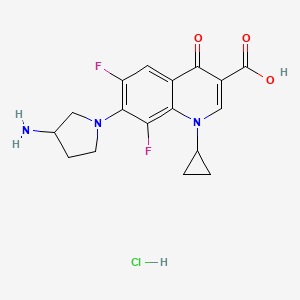
7-(3-aminopyrrolidin-1-yl)-1-cyclopropyl-6,8-difluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride
描述
7-(3-aminopyrrolidin-1-yl)-1-cyclopropyl-6,8-difluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride is a compound that has garnered interest due to its potent antibacterial properties. It is a member of the fluoroquinolone class of antibiotics, which are known for their broad-spectrum activity against various bacterial pathogens. This compound has been studied for its effectiveness against both gram-positive and gram-negative bacteria, making it a valuable candidate in the fight against bacterial infections .
准备方法
The synthesis of 7-(3-aminopyrrolidin-1-yl)-1-cyclopropyl-6,8-difluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride involves several steps, starting with the preparation of the core fluoroquinolone structure. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure of this compound is synthesized through a series of chemical reactions involving the condensation of appropriate starting materials.
Introduction of functional groups: Functional groups such as fluorine atoms are introduced into the core structure through halogenation reactions.
Formation of the hydrochloride salt: The final step involves the conversion of the free base form of the compound into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial production methods for this compound would likely involve scaling up these synthetic steps, optimizing reaction conditions, and ensuring the purity and consistency of the final product .
化学反应分析
7-(3-aminopyrrolidin-1-yl)-1-cyclopropyl-6,8-difluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may alter its antibacterial properties.
Reduction: Reduction reactions can modify the functional groups present in the compound, potentially affecting its activity.
Substitution: Substitution reactions, particularly halogenation, are crucial in the synthesis of this compound, as they introduce the necessary fluorine atoms into the structure.
Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
7-(3-aminopyrrolidin-1-yl)-1-cyclopropyl-6,8-difluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride has been extensively studied for its antibacterial properties. It has shown remarkable activity against a wide range of bacterial pathogens, including:
Gram-negative bacteria: This compound is highly effective against Enterobacteriaceae, Pseudomonas aeruginosa, and other gram-negative bacteria.
Gram-positive bacteria: The compound also exhibits strong activity against gram-positive bacteria such as Staphylococcus aureus, including methicillin-resistant strains.
In addition to its antibacterial applications, this compound has been investigated for its potential use in treating infections caused by antibiotic-resistant bacteria. Its broad-spectrum activity and potency make it a promising candidate for further development in the field of infectious diseases .
作用机制
7-(3-aminopyrrolidin-1-yl)-1-cyclopropyl-6,8-difluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride exerts its antibacterial effects by inhibiting bacterial DNA gyrase, an enzyme essential for DNA replication and transcription. By targeting this enzyme, the compound disrupts the bacterial DNA replication process, leading to cell death. The production of singlet oxygen and the compound’s phototoxic potential also contribute to its antibacterial activity .
相似化合物的比较
7-(3-aminopyrrolidin-1-yl)-1-cyclopropyl-6,8-difluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride belongs to the fluoroquinolone class of antibiotics, which includes other compounds such as ciprofloxacin and ofloxacin. Compared to these similar compounds, this compound has shown superior activity against certain bacterial strains, including those resistant to other antibiotics . Its unique combination of broad-spectrum activity and potency sets it apart from other fluoroquinolones .
Similar compounds include:
- Ciprofloxacin
- Ofloxacin
- Levofloxacin
Each of these compounds shares a similar mechanism of action but may differ in their spectrum of activity and potency against specific bacterial strains .
属性
CAS 编号 |
106797-94-8 |
|---|---|
分子式 |
C17H18ClF2N3O3 |
分子量 |
385.8 g/mol |
IUPAC 名称 |
7-(3-aminopyrrolidin-1-yl)-1-cyclopropyl-6,8-difluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C17H17F2N3O3.ClH/c18-12-5-10-14(13(19)15(12)21-4-3-8(20)6-21)22(9-1-2-9)7-11(16(10)23)17(24)25;/h5,7-9H,1-4,6,20H2,(H,24,25);1H |
InChI 键 |
UVQHUSOZEFWVIY-UHFFFAOYSA-N |
规范 SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)F)N4CCC(C4)N)F)C(=O)O.Cl |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-Isopropyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B8570958.png)

![2-(7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)-2-oxoacetic acid](/img/structure/B8570978.png)
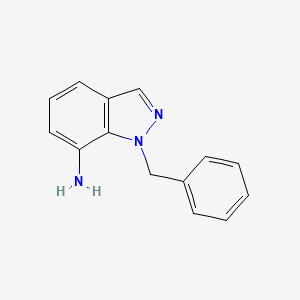
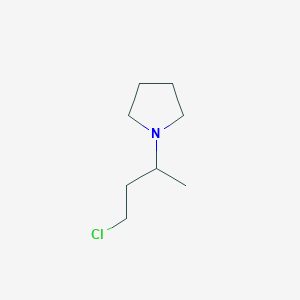
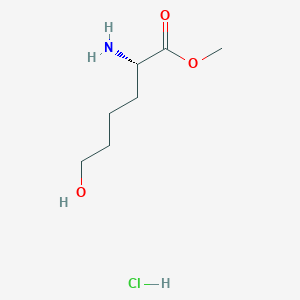

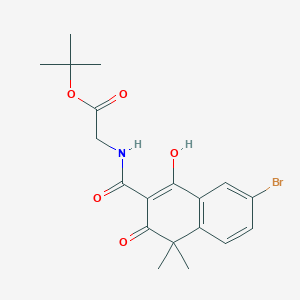
![2-[4-(4-Chlorophenoxy)phenoxy]-1-(1,2-oxazolidin-2-yl)propan-1-one](/img/structure/B8571008.png)


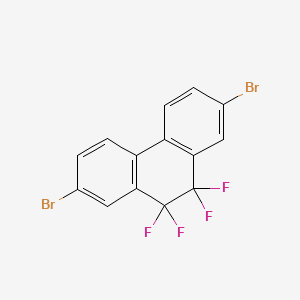

![5-[(3-Methyl-1-benzofuran-5-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B8571034.png)
